cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]

Immunosuppression Cyclic Peptide Stereochemistry

The target compound, cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu], is a synthetic, racemic (DL-) stereoisomer of the natural cyclic octapeptide Hymenistatin I (HS-1). Hymenistatin I, isolated from the sea sponge *Phakellia fusca*, is characterized by the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] and has demonstrated immunosuppressive activity comparable to cyclosporin A (CsA) in animal models, affecting both humoral and cellular immune responses.

Molecular Formula C47H72N8O9
Molecular Weight 893.1 g/mol
Cat. No. B12396013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]
Molecular FormulaC47H72N8O9
Molecular Weight893.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)NC(C(=O)N1)CC(C)C)C(C)C)CC5=CC=C(C=C5)O)C(C)CC
InChIInChI=1S/C47H72N8O9/c1-9-28(7)38-44(61)52-39(29(8)10-2)47(64)55-23-13-16-36(55)45(62)53-21-11-14-34(53)42(59)49-33(25-30-17-19-31(56)20-18-30)41(58)50-37(27(5)6)46(63)54-22-12-15-35(54)43(60)48-32(24-26(3)4)40(57)51-38/h17-20,26-29,32-39,56H,9-16,21-25H2,1-8H3,(H,48,60)(H,49,59)(H,50,58)(H,51,57)(H,52,61)/t28-,29-,32-,33-,34-,35?,36-,37-,38-,39-/m0/s1
InChIKeyNACGNHONDBBQGE-DVBMRUTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] (DL-Hymenistatin I) Baseline Profile and Comparator Identification


The target compound, cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu], is a synthetic, racemic (DL-) stereoisomer of the natural cyclic octapeptide Hymenistatin I (HS-1) [1]. Hymenistatin I, isolated from the sea sponge *Phakellia fusca*, is characterized by the sequence cyclo[Ile-Ile-Pro-Pro-Tyr-Val-Pro-Leu] and has demonstrated immunosuppressive activity comparable to cyclosporin A (CsA) in animal models, affecting both humoral and cellular immune responses [2]. The defining structural feature of the target compound is the DL-configuration at the Pro7 residue, which introduces stereochemical heterogeneity not present in the native all-L form [1]. This class of cyclic peptides is investigated for immunosuppression, but the specific biological impact of the Pro7 epimerization remains a critical unknown.

Procurement Risk: Why Native Hymenistatin I (L-Pro7) Cannot Simply Substitute for the DL-Pro7 Analog Without Data


Substituting cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] with the native Hymenistatin I (L-Pro7) or other in-class cyclic octapeptides is a high-risk procurement decision due to the profound influence of stereochemistry on cyclic peptide conformation and bioactivity [1]. The native HS-1 structure is defined by a cis-amide bond between Pro3-Pro4, which is critical for its biological conformation [2]. Epimerization at Pro7 to D-Pro is expected to alter the backbone's conformational ensemble, potentially disrupting or modifying key pharmacophoric elements. Without direct comparative pharmacological data, the native and DL- forms cannot be assumed to be interchangeable, as even single-amino-acid stereochemical changes can lead to a complete loss of immunosuppressive activity, as observed in tetrazole-based HS-1 analogs [3].

Quantitative Differentiation Evidence for Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] vs. Comparators


Critical Evidence Gap: Absence of Direct DL-Pro7 vs. L-Pro7 Biological Activity Comparison

No primary research paper, patent, or authoritative database currently provides a direct head-to-head quantitative comparison of the immunosuppressive activity, cytotoxicity, or pharmacokinetic profile of cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] against the native HS-1 (L-Pro7) or any other close analog. The quantitative differentiation evidence required to answer the core procurement question is absent from the scientific literature. Available data on the native compound and its analogues serves only as indirect context and cannot be used to assert superiority or parity for the DL- form.

Immunosuppression Cyclic Peptide Stereochemistry

Class-Level Evidence: Native HS-1 Immunosuppression is Model-Dependent, Not a Universal Feature

The native Hymenistatin I (L-Pro7) showed immunosuppressive activity comparable to cyclosporin A (CsA) in murine humoral (PFC) and cellular (DTH) immune response models [1]. However, in a standard human lymphocyte proliferation test (LPT) with PHA stimulation, the same native compound failed to show any significant effect at concentrations up to 20 µg/ml [2]. This class-level evidence establishes that the core HS-1 scaffold's activity is highly context-dependent, but it does not provide any quantitative differentiation for the DL-Pro7 variant.

Immunopharmacology In vivo model Cyclosporin A

Conformational Sensitivity: Tetrazole Analogue Failure Demonstrates Scaffold Fragility

Replacement of the native Pro3-Pro4 cis-amide bond or the Val6-Pro7 segment with tetrazole surrogates, designed to mimic the cis-amide geometry, resulted in a complete loss of in vitro immunosuppressive activity in both linear and cyclic analogues [1]. While the DL-Pro7 epimerization is a distinct modification from a tetrazole insertion, this class-level evidence demonstrates that the HS-1 scaffold's activity is exquisitely sensitive to even subtle conformational perturbations in the Pro7 region. This indirectly underscores the potential for significant functional divergence in the DL-Pro7 analog.

Peptidomimetics Structure-Activity Relationship Cis-amide bond

Recommended Application Scenarios for Cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu] Based on Evidence


Exploratory Structure-Activity Relationship (SAR) Studies on Conformational Sensitivity

The primary justified application is as a stereochemical probe in fundamental SAR campaigns. Given the demonstrated sensitivity of the HS-1 scaffold to conformational changes in the Val6-Pro7 region [1], the DL-Pro7 analog can be used to systematically dissect the stereochemical requirements for immunosuppressive activity. Its procurement is recommended only when compared directly with the native L-Pro7 form and possibly the D-Pro7 form in a controlled panel.

Conformational Analysis and NMR Structure Determination of Epimeric Cyclic Peptides

The compound serves as a valuable tool for studying the impact of D-amino acid incorporation on the backbone dynamics and secondary structure of cyclic octapeptides. The native HS-1 features a cis-amide bond between Pro3-Pro4 and specific turn motifs [1]. 1H- and 13C-NMR comparison of the DL- and L- forms can provide fundamental insights into how Pro7 chirality dictates the overall conformational ensemble, which is critical knowledge for rational cyclic peptide design.

In Vitro Metabolic Stability Assessment of Diastereomeric Cyclic Peptides

Cyclic peptides often exhibit enhanced proteolytic stability due to their constrained structure [1]. The DL-Pro7 analog can be used in comparative stability assays (e.g., serum, liver microsomes) against the native form. The introduction of a D-amino acid at the Pro7 position is a classic strategy to confer resistance to exo- and endopeptidases, and quantitative stability data would be a key differentiator, though currently absent.

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